1,4,5,7-Tetramethylquinolin-2(1H)-one
Description
Properties
CAS No. |
108463-45-2 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1,4,5,7-tetramethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-10(3)7-12(15)14(4)11(13)6-8/h5-7H,1-4H3 |
InChI Key |
WDJKUAJEBUYWSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
Synonyms |
2(1H)-Quinolinone,1,4,5,7-tetramethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1,4,5,7-tetramethylquinolin-2(1H)-one and analogous compounds:
Key Observations:
- Electronic Effects: Methyl groups are electron-donating, increasing the electron density of the quinolinone ring. This contrasts with electron-withdrawing groups (e.g., nitro in or chloro in ), which reduce reactivity in electrophilic substitutions.
- Lipophilicity : The tetramethyl derivative likely exhibits higher logP values compared to dimethyl or methoxy-substituted analogs (e.g., 1d and 1h in ), enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability: Methyl-substituted compounds generally show higher melting points than their hydrogenated counterparts (e.g., 5,6,7,8-tetrahydroquinolin-2(1H)-one in ).
Stability and Reactivity
- Oxidative Stability : Methyl groups at positions 5 and 7 may protect the aromatic ring from oxidation, contrasting with nitro-substituted derivatives (e.g., ), which are more prone to reduction.
- Nucleophilic Reactivity: The tetramethyl compound’s electron-rich ring may undergo electrophilic substitutions (e.g., halogenation) more readily than electron-deficient analogs like 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one ().
Preparation Methods
Substrate Preparation and Cycloaddition
The quinoline backbone of 1,4,5,7-tetramethylquinolin-2(1H)-one is often constructed via transition-metal-catalyzed cyclization. A representative approach involves the use of [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) in dichloromethane at room temperature. For example, 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (0.2 mmol) reacts with diphenylacetylene (0.3 mmol) under these conditions to yield a cyclized product after 24 hours. The reaction proceeds through a proposed [2+2+2] alkyne cyclotrimerization mechanism, facilitated by the rhodium catalyst, to form the quinoline ring system.
Key Data:
| Starting Material | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | [Cp*RhCl2]2 + AgSbF6 | CH2Cl2 | 24 | 15 |
This method, while effective for ring formation, requires optimization to improve yields, as competing side reactions may limit efficiency.
Functionalization via Condensation and Thiosemicarbazide Intermediates
Two-Step Synthesis with Hydrazinocarbothioamides
A hybrid strategy reported by MDPI involves the condensation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamide intermediates. These intermediates undergo further reaction with dimethylacetylenedicarboxylate (DMAD) in methanol/acetic acid (4:1) under reflux to yield tetramethylquinoline derivatives. For instance, compound 3g (methyl (Z)-2-(2-(2-(8-chloro-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate) was synthesized in 80% yield using this method.
Reaction Conditions:
-
Step 1 : Reflux pyrroloquinoline-dione (1 mmol) with thiosemicarbazide (1.1 mmol) in MeOH/HCl (10 mL, 1 h).
-
Step 2 : React intermediate with DMAD (1.1 mmol) in MeOH/AcOH (12 mL, 30–60 min reflux).
Characterization data for 3g includes 1H NMR (DMSO-d6, δ 1.28–1.33 ppm for methyl groups) and HRMS ([M+H]+ calcd 461.1046, found 461.1041), confirming the tetramethylquinoline structure.
Acetylene Coupling for Side Chain Introduction
Palladium-Mediated Alkyne Insertion
The introduction of propargyl groups, a precursor to ketone functionalities, is achieved via Pd-catalyzed Sonogashira coupling. For example, 1-(benzyloxy)-4-iodobenzene reacts with trimethyl(prop-1-yn-1-yl)silane in THF/Et3N using PdCl2(PPh3)2 (2 mol%) and CuI (2 mol%) to form 1-(benzyloxy)-4-(prop-1-yn-1-yl)benzene. Subsequent oxidation or hydrolysis steps convert the alkyne to the desired ketone group at position 2 of the quinoline ring.
Optimization Insights:
-
Catalyst : PdCl2(PPh3)2/CuI system preferred for alkyne coupling.
-
Solvent : THF/Et3N mixture enhances reaction efficiency.
Oxidation and Protecting Group Strategies
Ketone Formation via Acetic Anhydride Treatment
The 2(1H)-one moiety in this compound is introduced through oxidation or acylative cyclization. A reported method treats 4-(prop-1-yn-1-yl)phenol derivatives with acetic anhydride and sodium acetate in toluene at 110°C for 12 hours. This step simultaneously acetylates phenolic OH groups and facilitates cyclization to form the lactam ring.
Example Protocol:
-
Substrate : 4-(prop-1-yn-1-yl)phenol (2 mmol).
-
Reagents : Acetic anhydride (1 equiv.), NaOAc (1 equiv.), toluene (15 mL).
-
Conditions : 110°C, 12 h.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for synthesizing this compound derivatives:
| Method | Catalyst/Reagents | Key Step | Yield (%) | Limitations |
|---|---|---|---|---|
| Rh-catalyzed cyclization | [Cp*RhCl2]2 + AgSbF6 | Alkyne cyclotrimerization | 15 | Low yield, side reactions |
| Thiosemicarbazide route | DMAD + MeOH/AcOH | Condensation/cyclization | 80 | Multi-step, solvent-intensive |
| Pd-mediated coupling | PdCl2(PPh3)2 + CuI | Alkyne insertion | 60–70 | Requires protecting groups |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4,5,7-tetramethylquinolin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anilines with ketones or via multi-step alkylation of quinolinone precursors. Key steps include:
- Alkylation : Methylation at specific positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .
- Cyclization : Acid- or base-catalyzed cyclization to form the quinolinone core. For example, LiAlH₄ reduction followed by SOCl₂-mediated cyclization in THF achieves yields of ~70% .
- Optimization : Solvent choice (e.g., THF vs. DMF) and temperature (room temperature vs. 60°C) critically affect regioselectivity and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies methyl group environments (δ 2.1–2.3 ppm for aromatic-adjacent methyls) and quinolinone protons (δ 6.8–8.1 ppm). Coupling patterns distinguish substitution positions .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O interactions at 2.65 Å) and confirms methyl group spatial arrangements .
- Mass spectrometry : EI-MS typically shows [M⁺] peaks at m/z 215–230, with fragmentation patterns indicating methyl loss .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or reductases (IC₅₀ values calculated via dose-response curves) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ ranges reported from 10–50 µM .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Methodological Answer :
- Reaction replication : Standardize solvents (e.g., anhydrous THF), catalysts (e.g., Pd/C for hydrogenation), and purification methods (e.g., Biotage flash chromatography) .
- Computational validation : DFT calculations predict reaction pathways, while MD simulations (100 ns) assess protein-ligand stability in bioactivity studies .
- Meta-analysis : Compare datasets across studies (e.g., yield ranges: 44–73% for nitro-reduction steps) to identify outlier conditions .
Q. What strategies optimize regioselectivity in derivative synthesis?
- Methodological Answer :
- Directing groups : Install temporary substituents (e.g., nitro groups at C-6) to steer methylation to C-4 or C-7 .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings on boronate-containing intermediates .
- Protection/deprotection : Boc-protected amines enable selective functionalization of the quinolinone nitrogen .
Q. How do computational models elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens against targets like pyridoxal kinase (binding energy ≤ −8.5 kcal/mol) .
- QSAR studies : Correlate methyl group positions (e.g., C-4 vs. C-7) with bioactivity using Hammett σ constants .
- MM/PBSA calculations : Estimate binding free energies (ΔG ~ −40 kcal/mol) for stable ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
